molecular formula C25H19Cl2N3O B2765197 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189965-24-9

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2765197
CAS No.: 1189965-24-9
M. Wt: 448.35
InChI Key: AIFHNJPCMMJCLV-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes chlorobenzyl and methyl groups attached to a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole structure.

    Introduction of Chlorobenzyl Groups: Chlorobenzyl groups are introduced through nucleophilic substitution reactions, where chlorobenzyl halides react with the pyrimidoindole core.

    Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Chlorobenzyl halides, nucleophiles or electrophiles

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with new substituents replacing the original functional groups on the benzyl rings.

Scientific Research Applications

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: can be compared with other pyrimidoindole derivatives that have similar structural features but different substituents.

Uniqueness

    Structural Uniqueness: The presence of both 2-chlorobenzyl and 3-chlorobenzyl groups, along with a methyl group, distinguishes this compound from other pyrimidoindole derivatives.

    Functional Uniqueness: Its unique combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(3-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O/c1-16-9-10-22-20(11-16)23-24(30(22)13-17-5-4-7-19(26)12-17)25(31)29(15-28-23)14-18-6-2-3-8-21(18)27/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFHNJPCMMJCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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